molecular formula C16H19NO4 B8748213 Methyl 7-pivalamido-2H-chromene-8-carboxylate

Methyl 7-pivalamido-2H-chromene-8-carboxylate

Cat. No. B8748213
M. Wt: 289.33 g/mol
InChI Key: DHLBKFILBHLCOM-UHFFFAOYSA-N
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Patent
US09290472B2

Procedure details

A solution of methyl 2-(2,2-dimethylpropionylamino)-6-(prop-2-ynyloxy)benzoate (Intermediate 46, 4.74 g) and [bis(trifluoromethanesulfonyl)imidate]-(triphenylphosphine)gold (2:1) toluene adduct (0.060 g) in toluene (70 mL) was heated to 85° C., under an atmosphere of nitrogen for 3 hours. After cooling, the mixture was concentrated in vacuo and the residue was purified by chromatography on silica, eluting with a mixture of ethyl acetate and cyclohexane, with a gradient of 0-20% to give methyl 7-(2,2-dimethylpropionylamino)-2H-chromene-8-carboxylate (3.59 g) as a colourless oil.
Name
methyl 2-(2,2-dimethylpropionylamino)-6-(prop-2-ynyloxy)benzoate
Quantity
4.74 g
Type
reactant
Reaction Step One
Name
Intermediate 46
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
[bis(trifluoromethanesulfonyl)imidate]-(triphenylphosphine)gold
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.06 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:21])([CH3:20])[C:3]([NH:5][C:6]1[CH:15]=[CH:14][CH:13]=[C:12]([O:16][CH2:17][C:18]#[CH:19])[C:7]=1[C:8]([O:10][CH3:11])=[O:9])=[O:4]>C1(C)C=CC=CC=1>[CH3:1][C:2]([CH3:21])([CH3:20])[C:3]([NH:5][C:6]1[C:7]([C:8]([O:10][CH3:11])=[O:9])=[C:12]2[C:13]([CH:19]=[CH:18][CH2:17][O:16]2)=[CH:14][CH:15]=1)=[O:4]

Inputs

Step One
Name
methyl 2-(2,2-dimethylpropionylamino)-6-(prop-2-ynyloxy)benzoate
Quantity
4.74 g
Type
reactant
Smiles
CC(C(=O)NC1=C(C(=O)OC)C(=CC=C1)OCC#C)(C)C
Name
Intermediate 46
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)NC1=C(C(=O)OC)C(=CC=C1)OCC#C)(C)C
Name
[bis(trifluoromethanesulfonyl)imidate]-(triphenylphosphine)gold
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
70 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.06 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography on silica
WASH
Type
WASH
Details
eluting with a mixture of ethyl acetate and cyclohexane, with a gradient of 0-20%

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)NC1=CC=C2C=CCOC2=C1C(=O)OC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.59 g
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.